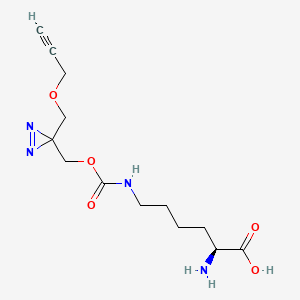
PrDiAzK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PrDiAzK, also known as Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine, is a bifunctional noncanonical amino acid. It features a diazirine group for ultraviolet cross-linking and an alkyne group for labeling by click chemistry. This compound can be site-selectively incorporated into proteins in both bacterial and mammalian cell cultures, making it a valuable tool for studying protein interactions and labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PrDiAzK involves the incorporation of a diazirine group and an alkyne group into the lysine side chainThe final product is obtained after deprotection and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for higher yields and purity, and may include additional steps for large-scale purification and quality control .
Chemical Reactions Analysis
Types of Reactions
PrDiAzK undergoes several types of chemical reactions, including:
Ultraviolet Cross-Linking: The diazirine group in this compound can form covalent bonds with nearby molecules upon exposure to ultraviolet light, making it useful for studying protein-protein interactions.
Common Reagents and Conditions
Ultraviolet Cross-Linking: Requires ultraviolet light and typically occurs under physiological conditions.
Click Chemistry: Requires a copper catalyst and azide-containing compounds, and typically occurs under mild conditions.
Major Products Formed
Ultraviolet Cross-Linking: Covalently linked protein complexes.
Click Chemistry: Labeled proteins with attached azide-containing compounds.
Scientific Research Applications
PrDiAzK has a wide range of scientific research applications, including:
Structural Biology: Used for site-specific incorporation into proteins to study their structure and interactions.
Live Cell Fluorescence Labeling: Allows for the labeling of proteins in live cells for imaging studies.
Proteomics: Used for proteome-wide incorporation to study protein-protein interactions on a system-wide scale.
Drug Discovery: Helps in identifying potential drug targets by mapping protein interactions.
Mechanism of Action
PrDiAzK exerts its effects through two main mechanisms:
Comparison with Similar Compounds
PrDiAzK is unique due to its bifunctional nature, combining both a diazirine group for ultraviolet cross-linking and an alkyne group for click chemistry. Similar compounds include:
Diazirine-Containing Amino Acids: Used primarily for ultraviolet cross-linking but lack the alkyne group for click chemistry.
Alkyne-Containing Amino Acids: Used for click chemistry but lack the diazirine group for ultraviolet cross-linking.
This compound’s combination of these two functional groups makes it a versatile tool for studying protein interactions and labeling .
Properties
Molecular Formula |
C13H20N4O5 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
IQIHYRYNMKCBMK-JTQLQIEISA-N |
Isomeric SMILES |
C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















